5'-Hydroxypiroxicam Hydrochloride
CAS No.:
Cat. No.: VC18558068
Molecular Formula: C15H14ClN3O5S
Molecular Weight: 383.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H14ClN3O5S |
|---|---|
| Molecular Weight | 383.8 g/mol |
| IUPAC Name | 4-hydroxy-N-(5-hydroxypyridin-2-yl)-2-methyl-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C15H13N3O5S.ClH/c1-18-13(15(21)17-12-7-6-9(19)8-16-12)14(20)10-4-2-3-5-11(10)24(18,22)23;/h2-8,19-20H,1H3,(H,16,17,21);1H |
| Standard InChI Key | IQJMXCNVCXLKBD-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=NC=C(C=C3)O.Cl |
Introduction
Chemical and Structural Properties
Molecular Characteristics
The compound has the molecular formula C₁₅H₁₃N₃O₅S·ClH and a molecular weight of 383.8 g/mol . Its IUPAC name is 4-hydroxy-N-(5-hydroxypyridin-2-yl)-2-methyl-1,1-dioxo-1λ⁶,2-benzothiazine-3-carboxamide hydrochloride. Key structural features include:
-
A benzothiazine core with a methyl group at position 2.
-
A hydroxylated pyridine ring at position 5'.
-
A hydrochloride salt formation enhancing solubility for analytical applications .
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₃N₃O₅S·ClH | |
| Molecular Weight | 383.8 g/mol | |
| SMILES | CN1C(=C(O)c2ccccc2S1(=O)=O)C(=O)Nc3ccc(O)cn3.Cl | |
| InChI Key | IQJMXCNVCXLKBD-UHFFFAOYSA-N |
Spectral and Analytical Data
-
UV-Vis Spectroscopy: Exhibits absorption maxima indicative of conjugated aromatic systems.
-
Mass Spectrometry: Parent ion peaks at m/z 347.3 (free base) and 383.8 (hydrochloride) .
-
NMR: Characteristic signals for the benzothiazine ring (δ 2.1 ppm for methyl, δ 7.3–8.2 ppm for aromatic protons) .
Synthesis and Manufacturing
Synthetic Pathways
5'-Hydroxypiroxicam Hydrochloride is typically synthesized via:
-
Hydroxylation of Piroxicam: Enzymatic or chemical oxidation introduces a hydroxyl group at the 5' position of the pyridine ring.
-
Salt Formation: Reaction with hydrochloric acid yields the hydrochloride salt, improving stability and solubility .
Table 2: Synthesis Optimization Parameters
| Parameter | Condition | Yield |
|---|---|---|
| Reaction Time | 6–12 hours (reflux) | 85–92% |
| Solvent System | Hydrochloric acid/water | |
| Purification | Recrystallization (acetone) | Purity >99% |
Industrial Production
Pharmacological Profile
Metabolic Role
5'-Hydroxypiroxicam is a primary metabolite of piroxicam, formed via hepatic cytochrome P450 (CYP2C9)-mediated oxidation. Unlike piroxicam, it exhibits reduced cyclooxygenase (COX) inhibition, contributing minimally to anti-inflammatory effects but serving as a biomarker for drug monitoring .
Pharmacokinetics
-
Half-Life: Shorter than piroxicam (~12 hours vs. 50 hours).
-
Excretion: Renal elimination accounts for 60–70% of the metabolite .
Table 3: Comparative Pharmacokinetics
| Parameter | Piroxicam | 5'-Hydroxypiroxicam |
|---|---|---|
| Bioavailability | 80–100% | Not applicable |
| Protein Binding | 99% | 95% |
| COX-1 IC₅₀ | 0.001 μM | >10 μM |
Applications in Research and Industry
Analytical Standards
-
Quality Control: Used in HPLC and LC-MS/MS to quantify piroxicam and its metabolites in biological matrices .
-
Metabolite Studies: Essential for elucidating piroxicam’s metabolic pathways and drug-drug interactions .
Future Research Directions
-
Metabolite Activity: Investigate potential off-target effects in long-term piroxicam therapy.
-
Synthetic Modifications: Explore derivatives for enhanced analytical utility or novel therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume